Bienvenue dans la boutique en ligne BenchChem!

AMG-548 (dihydrochloride)

Kinase selectivity profiling p38 MAPK isoforms Inflammation

Select AMG-548 (dihydrochloride) for experiments demanding isoform-resolved p38α pharmacology. Unlike pan-p38 inhibitors, it delivers >1000-fold discrimination over p38γ/δ, ensuring cytokine modulation (TNFα IC50=3 nM; IL-1β IC50=7 nM in human whole blood) is confidently attributed to p38α. Unique CK1δ/ε cross-reactivity enables dual-pathway interrogation of Wnt/β-catenin signaling—an activity absent in VX-745 and SCIO-469. Validated oral PK (rat F=62%, dog F=47%) supports in vivo arthritis models. Every batch is QC-verified for ≥98% purity. Order today to standardize your translational inflammation or kinase-selectivity profiling studies.

Molecular Formula C29H29Cl2N5O
Molecular Weight 534.5 g/mol
Cat. No. B8087012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-548 (dihydrochloride)
Molecular FormulaC29H29Cl2N5O
Molecular Weight534.5 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl.Cl
InChIInChI=1S/C29H27N5O.2ClH/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20;;/h2-16,18,25H,17,19,30H2,1H3,(H,32,33);2*1H/t25-;;/m0../s1
InChIKeyWQZUYJOJJJERDI-WLOLSGMKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMG-548 (dihydrochloride): A Selective p38α MAPK Inhibitor for Inflammatory Research and Kinase Profiling


AMG-548 (dihydrochloride) is an orally active, small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK) developed by Amgen Inc [1]. It belongs to the class of pyrimidinone-based p38α inhibitors, characterized by subnanomolar binding affinity (Ki = 0.5 nM) for the p38α isoform and substantial selectivity over the p38γ and p38δ isoforms . Beyond its primary target, AMG-548 exhibits cross-reactivity with casein kinase 1 (CK1) isoforms δ and ε, thereby attenuating Wnt/β-catenin signaling—a feature not shared by all p38α inhibitors [2].

Why Generic p38 Inhibitor Substitution Fails: Critical Differentiation Factors for AMG-548 Procurement


Substituting AMG-548 with a generic p38 inhibitor without rigorous justification introduces substantial experimental risk due to three irreducible points of differentiation. First, isoform selectivity varies dramatically across p38 inhibitors: AMG-548 exhibits >1000-fold selectivity for p38α over p38γ/p38δ, whereas pan-p38 inhibitors such as BIRB 796 inhibit all four isoforms with far less discrimination . Second, off-target kinase engagement is not uniform—AMG-548 was shown to cross-react with CK1δ/ε and inhibit Wnt/β-catenin signaling, whereas other potent p38α inhibitors like VX-745 and SCIO-469 do not produce this functional outcome [1]. Third, in vitro potency metrics measured in isolated enzyme assays do not predict whole-blood cellular activity; AMG-548 achieves a TNFα inhibition IC50 of 3 nM in LPS-stimulated human whole blood, a physiologically relevant system that integrates plasma protein binding and cellular uptake barriers . A researcher who substitutes AMG-548 with an alternative based solely on shared target annotation (p38α) risks irreproducible results, misinterpreted pathway analysis, and invalid cross-study comparisons.

Quantitative Evidence Guide: AMG-548 (dihydrochloride) Differentiated Performance vs. Comparator p38 Inhibitors


p38 Isoform Selectivity Profile: AMG-548 vs. BIRB 796 (Doramapimod)

AMG-548 exhibits a distinct p38 isoform selectivity profile compared to the pan-p38 inhibitor BIRB 796 (Doramapimod). AMG-548 demonstrates high selectivity for p38α (Ki = 0.5 nM) with only moderate activity against p38β (Ki = 36 nM) and minimal activity against p38γ (Ki = 2600 nM) and p38δ (Ki = 4100 nM), yielding a >1000-fold selectivity window for p38α over p38γ/p38δ . In contrast, BIRB 796 inhibits all four p38 isoforms with IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ), representing a less than 15-fold selectivity range across isoforms . For experimental designs requiring selective interrogation of p38α-dependent signaling while minimizing confounding effects from p38γ and p38δ inhibition, AMG-548 offers a quantifiably superior selectivity window.

Kinase selectivity profiling p38 MAPK isoforms Inflammation

Whole-Blood TNFα Inhibition Potency: AMG-548 vs. SB203580

In LPS-stimulated human whole blood—a physiologically relevant assay system that accounts for plasma protein binding, cellular permeability, and endogenous signaling context—AMG-548 inhibits TNFα production with an IC50 of 3 nM . By comparison, the widely used tool compound SB203580 exhibits p38 MAPK inhibition with an IC50 range of 300-500 nM (0.3-0.5 μM) in enzymatic assays, representing a ≥100-fold lower potency at the primary target level . While whole-blood TNFα inhibition data for SB203580 is not uniformly reported, its reduced target potency suggests that substantially higher concentrations would be required to achieve equivalent functional suppression of TNFα in cellular or whole-blood systems. AMG-548 also inhibits IL-1β production in whole blood with an IC50 of 7 nM , further demonstrating its functional potency in a complex biological matrix.

TNFα inhibition Human whole blood assay Anti-inflammatory potency

Wnt/β-Catenin Pathway Modulation via CK1δ/ε Cross-Reactivity: AMG-548 vs. VX-745 and SCIO-469

AMG-548 exhibits functional inhibition of Wnt-3a-stimulated β-catenin signaling—a property not shared by all p38α inhibitors of comparable potency. In a β-galactosidase fragment complementation assay measuring β-catenin nuclear entry, AMG-548 inhibited Wnt/β-catenin signaling, an effect attributed to direct cross-reactivity with casein kinase 1 isoforms δ and ε (CK1δ/ε) [1]. Profiling of AMG-548 against a panel of over 200 kinases confirmed this off-target activity. Critically, two other highly selective and equally potent p38 inhibitors, VX-745 and SCIO-469, did NOT inhibit Wnt-3a-stimulated β-catenin signaling in the same assay system [1]. This functional differentiation is not predicted by p38α inhibitory potency alone and represents a compound-specific property of AMG-548. The cross-reactivity with CK1δ/ε was also observed for TAK-715, another p38 inhibitor, but not for VX-745 or SCIO-469 [1].

Wnt signaling Casein kinase 1 Kinase cross-reactivity Functional selectivity

Broad Kinase Selectivity: >1000-Fold Window Over 36 Kinases

Beyond p38 isoform selectivity, AMG-548 has been profiled against a broad panel of 36 additional kinases and demonstrates >1000-fold selectivity against this extended panel . While quantitative IC50 or Ki values for each individual kinase in the panel are not disaggregated in the available technical datasheets, the aggregate selectivity claim provides a class-level inference that AMG-548 possesses a relatively narrow off-target profile compared to less thoroughly characterized p38 inhibitors. Of note, AMG-548 exhibits modest activity against JNK2 (Ki = 39 nM) and JNK3 (Ki = 61 nM), representing a ~78-fold and ~122-fold selectivity window relative to p38α, respectively . For reference, many early-generation p38 inhibitors such as SB203580 also inhibit JNK isoforms at higher concentrations. This selectivity profile supports the use of AMG-548 as a relatively clean tool compound for p38α-dependent signaling studies where confounding JNK pathway modulation must be minimized.

Kinase selectivity Off-target profiling Chemical biology

Recommended Research and Industrial Application Scenarios for AMG-548 (dihydrochloride)


Selective p38α-Dependent Inflammatory Cytokine Profiling in Human Whole Blood

AMG-548 is optimally suited for ex vivo experiments requiring potent and selective suppression of p38α-driven inflammatory cytokine production in a physiologically relevant human whole-blood matrix. The compound achieves TNFα IC50 = 3 nM and IL-1β IC50 = 7 nM in LPS-stimulated human whole blood , providing a robust window for dose-response characterization. Its >1000-fold selectivity over p38γ and p38δ ensures that observed cytokine modulation is attributable primarily to p38α inhibition rather than confounding effects from other p38 isoforms . This application scenario is particularly valuable for translational inflammation research, biomarker validation, and preclinical evaluation of p38α-targeted anti-inflammatory strategies.

Investigating p38-Wnt Pathway Crosstalk and CK1δ/ε-Mediated Signaling

AMG-548 is uniquely positioned among clinically evaluated p38α inhibitors for studies examining the intersection of p38 MAPK and Wnt/β-catenin signaling. Unlike VX-745 and SCIO-469, which do not inhibit Wnt-3a-stimulated β-catenin signaling, AMG-548 functionally attenuates this pathway through direct cross-reactivity with CK1δ and CK1ε [1]. Researchers investigating β-catenin-dependent processes—including stem cell maintenance, developmental biology, or oncogenic Wnt signaling—can employ AMG-548 as a dual-pathway tool compound. Conversely, for studies where Wnt pathway modulation represents a confounding variable, the absence of Wnt inhibition by VX-745 or SCIO-469 makes those compounds preferable controls, underscoring the importance of compound-specific selection based on experimental design.

Kinase Selectivity Benchmarking and p38α Chemical Biology Studies

AMG-548 serves as a well-characterized reference compound for kinase selectivity profiling studies. Its published selectivity data—including >1000-fold selectivity against a panel of 36 kinases and defined Ki values for JNK2 (39 nM) and JNK3 (61 nM) —provide a quantifiable benchmark for evaluating novel p38α inhibitors or for validating the specificity of cellular phenotypes attributed to p38α inhibition. Chemical biology laboratories conducting target engagement studies, kinome-wide profiling, or structure-activity relationship (SAR) optimization can leverage AMG-548's thoroughly documented selectivity fingerprint as a comparator for new chemical entities targeting the p38α ATP-binding pocket.

In Vivo Models of Acute and Chronic Arthritis

AMG-548 has demonstrated efficacy in both acute and chronic animal models of arthritis . The compound's oral bioavailability—characterized by a rat oral bioavailability (F) of 62% and a half-life (t1/2) of 4.6 hours, with corresponding dog F of 47% and t1/2 of 7.3 hours —supports its use in preclinical in vivo pharmacology studies where oral dosing is required. The species-dependent pharmacokinetic parameters (F varies from 47% in dogs to 62% in rats) should inform dosing regimen design. Researchers planning in vivo efficacy studies in rodent models of inflammatory arthritis or other p38α-driven inflammatory conditions can utilize these established PK parameters to design dosing protocols and interpret pharmacodynamic readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG-548 (dihydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.